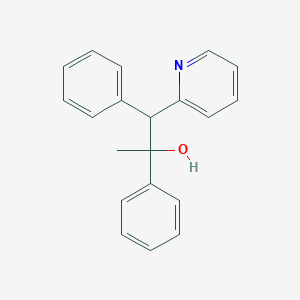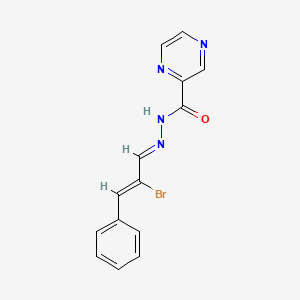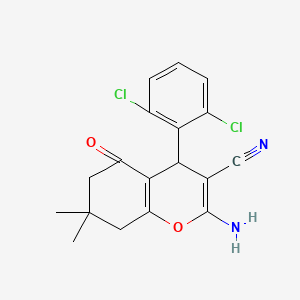
2-amino-4-(2,6-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(2,6-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound known for its diverse applications in scientific research. This compound belongs to the class of chromenes, which are known for their biological activities and potential therapeutic applications.
Métodos De Preparación
The synthesis of 2-amino-4-(2,6-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves several steps. One common method includes the condensation of 2,6-dichlorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of ammonium acetate and malononitrile. The reaction is typically carried out in ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Cyclization: It can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like acids or bases depending on the reaction type. Major products formed from these reactions vary but often include derivatives with modified functional groups or additional ring structures.
Aplicaciones Científicas De Investigación
2-amino-4-(2,6-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides, thereby affecting cell proliferation and survival . The compound’s structure allows it to form stable complexes with these enzymes, blocking their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar compounds include other chromene derivatives such as:
- 2-amino-4-(2,6-dichlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile
- 2-amino-4-(2,4-dichlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile
Compared to these compounds, 2-amino-4-(2,6-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its specific structural features, such as the presence of the dimethyl groups and the tetrahydrochromene ring. These features contribute to its distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H16Cl2N2O2 |
|---|---|
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
2-amino-4-(2,6-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-18(2)6-12(23)16-13(7-18)24-17(22)9(8-21)14(16)15-10(19)4-3-5-11(15)20/h3-5,14H,6-7,22H2,1-2H3 |
Clave InChI |
KXZWDOIFBYOODQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)Cl)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


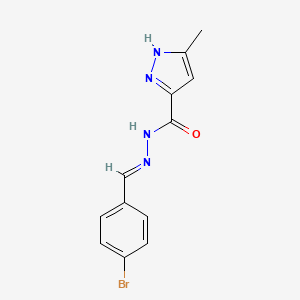
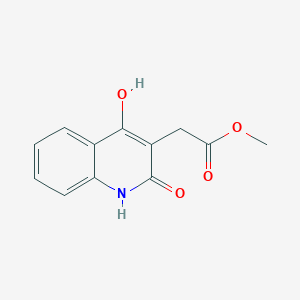
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15081530.png)
![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081534.png)
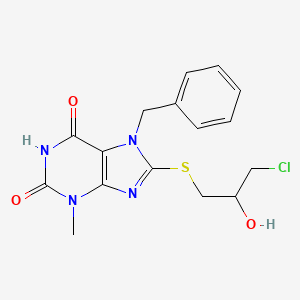
![Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B15081540.png)
![2-phenyl-N'-[(1E)-1-phenylethylidene]quinoline-4-carbohydrazide](/img/structure/B15081543.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B15081545.png)
![4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B15081549.png)
![2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15081556.png)
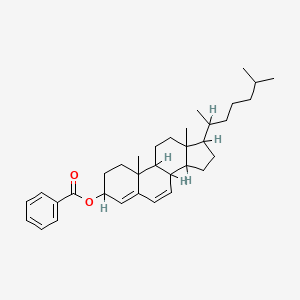
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
